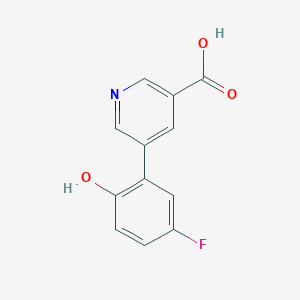
4-(3-Carboxyphenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboxyphenyl)-3-fluorophenol, commonly referred to as 4-CPF, is an aromatic compound found in a variety of natural and synthetic sources. It is a highly polar, water-soluble compound with a molecular weight of 164.1 g/mol and a melting point of 220-222°C. 4-CPF is used in a variety of scientific research applications, including synthesis, drug delivery, and biochemistry.
科学研究应用
4-CPF is a versatile compound with a variety of scientific research applications. It is used in drug delivery systems as a solubilizing agent to increase the bioavailability of drugs. It is also used in organic synthesis as a reagent for the preparation of various substituted phenols. Additionally, 4-CPF has been used in a variety of biochemical and physiological studies due to its ability to act as a proton acceptor and a proton donor.
作用机制
4-CPF acts as a proton acceptor and a proton donor due to its highly polar nature. When 4-CPF is in an acid environment, it acts as a proton acceptor, binding to protons and forming a stable complex. In a basic environment, 4-CPF acts as a proton donor, releasing protons and forming a stable complex. This mechanism of action makes 4-CPF a versatile compound for use in a variety of scientific research applications.
Biochemical and Physiological Effects
4-CPF has been studied extensively for its biochemical and physiological effects. In vitro studies have shown that 4-CPF can act as an antioxidant, inhibiting the formation of free radicals. Additionally, 4-CPF has been shown to inhibit the growth of a variety of bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have also shown that 4-CPF can reduce inflammation and improve wound healing.
实验室实验的优点和局限性
4-CPF is a versatile compound with a variety of advantages and limitations for use in laboratory experiments. The primary advantage of 4-CPF is its high solubility in water, which makes it ideal for use in aqueous solutions. Additionally, 4-CPF is a relatively stable compound and is not easily degraded by heat or light. However, 4-CPF is a highly polar compound, which can make it difficult to use in certain applications. Additionally, 4-CPF is a highly reactive compound and can react with other compounds in solution.
未来方向
The potential applications of 4-CPF are vast and the compound has only begun to be explored. Potential future directions for 4-CPF include its use as an antimicrobial agent, a drug delivery system, and a reagent for organic synthesis. Additionally, further research into the biochemical and physiological effects of 4-CPF could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 4-CPF could lead to the development of new proton acceptors and proton donors for use in a variety of scientific research applications.
合成方法
4-CPF can be synthesized by a variety of methods, including the reaction of 3-fluorophenol with 4-hydroxybenzoic acid in the presence of a catalyst. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or phosphoric acid, and is typically carried out at a temperature of between 80-120°C. The reaction is typically complete within 3-4 hours and yields 4-CPF in a yield of up to 95%.
属性
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLYHHFZXCAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680796 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)-3-fluorophenol | |
CAS RN |
1226086-21-0 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














